1,3-Bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione
Overview
Description
1,3-Bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione is an organic compound with the molecular formula C20H22O2. It is characterized by the presence of two 3,4-dimethylphenyl groups attached to a central propane-1,3-dione structure.
Preparation Methods
The synthesis of 1,3-Bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, through an aldol condensation reaction. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or modifying the temperature and pressure parameters .
Chemical Reactions Analysis
1,3-Bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1,3-Bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1,3-Bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione can be compared with similar compounds such as:
1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione: This compound has methoxy groups instead of methyl groups, which can alter its chemical properties and reactivity.
1,3-Bis(3,4-dimethylphenyl)-2-ethylpropane-1,3-dione: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties.
1,3-Bis(3,4-dimethylphenyl)-2-propylpropane-1,3-dione: The longer alkyl chain can influence the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
1,3-bis(3,4-dimethylphenyl)-2-methylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-12-6-8-17(10-14(12)3)19(21)16(5)20(22)18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJOWGDEVUJEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)C(=O)C2=CC(=C(C=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214390 | |
Record name | 1,3-Bis(3,4-dimethylphenyl)-2-methyl-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-20-5 | |
Record name | 1,3-Bis(3,4-dimethylphenyl)-2-methyl-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(3,4-dimethylphenyl)-2-methyl-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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